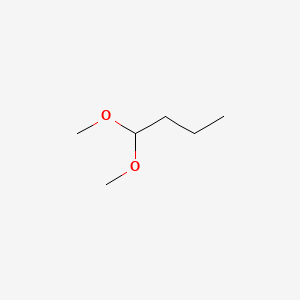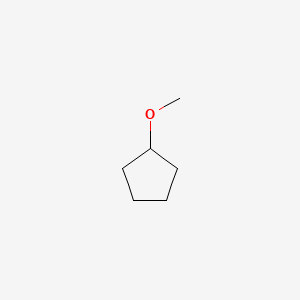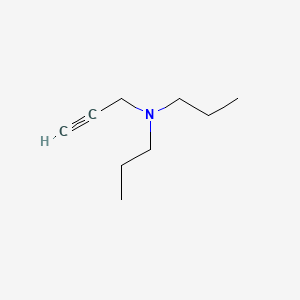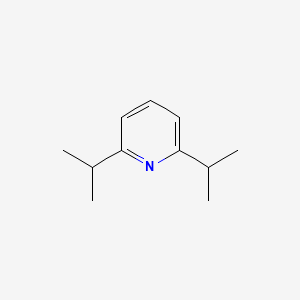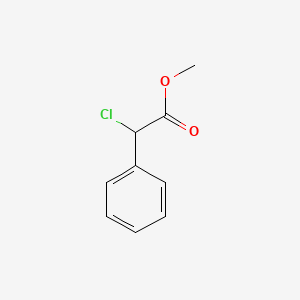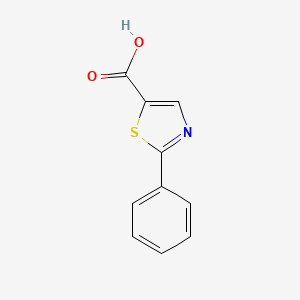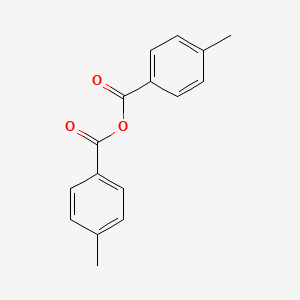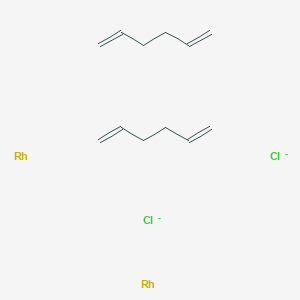
Chloro(1,5-hexadiene)rhodium(I) dimer
Descripción general
Descripción
Chloro(1,5-hexadiene)rhodium(I) dimer, also known as Di-μ-chlorobis[(1,2,5,6-η)-1,5-hexadiene]dirhodium, is a compound with the molecular formula C12H20Cl2Rh2 . It is a solid substance that appears as a light yellow to amber to dark green powder or crystal .
Molecular Structure Analysis
The molecular weight of this compound is 441.00 g/mol . The InChI string representation of its structure is InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 .
Chemical Reactions Analysis
This compound is a useful catalyst for the reduction of arenes and heterocyclic compounds using CTAB or THS as phase-transfer catalyst . It is also used in the synthesis of other metal ligands for use in catalysis .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas .
Aplicaciones Científicas De Investigación
Homogeneous Hydrogenation Catalyst
Chloro(1,5-hexadiene)rhodium(I) dimer has been utilized as a homogeneous hydrogenation catalyst. It's effective in hydrogenating aromatic hydrocarbons, including various substituted arenas like aryl ethers, esters, and ketones. The compound is prepared by reacting rhodium (III) chloride hydrate with 1,5-hexadiene, demonstrating its potential in the catalytic conversion of coal liquids and organic compounds (Stock, Cheng, & Ettinger, 1993).
Biphasic Hydrogenation of Olefins and Dienes
This compound is also known for its role in the biphasic hydrogenation of olefins, dienes, and α,β-unsaturated carbonyl compounds. It catalyzes these reactions in an aqueous–organic two-phase medium, enabling the selective reduction of double bonds in α,β-unsaturated carbonyls with high yields. These reactions are notable for their simplicity and the conditions under which they occur – room temperatures and atmospheric pressure (Januszkiewicz & Alper, 1984).
Reductive Esterification
The dimer is used in the reductive esterification of unsaturated acids, treating them with hydrogen in alcohol. It proves to be an effective catalyst for both saturated and unsaturated acids, especially in the presence of functional groups, facilitating esterification under specified conditions (Lin, Zahalka, & Alper, 1988).
Hydrogenation in Biphasic Systems
This compound is effective in the hydrogenation of aromatic compounds in biphasic systems. It has been used for the catalytic reduction of single-ring aromatic compounds, like tetralin, in a mixture of hexane and an aqueous buffer. The catalyst remains active even after several cycles, demonstrating its efficiency and potential for applications in industrial processes (Yang & Stock, 1998).
Carbonylative Addition Reactions
The compound catalyzes the carbonylative addition of arylboronic acids to terminal alkynes. This process is significant as it leads to the formation of α,β-unsaturated ketones under mild conditions, representing a novel method in the realm of organic synthesis (Dheur, Sauthier, Castanet, & Mortreux, 2007).
Safety and Hazards
Chloro(1,5-hexadiene)rhodium(I) dimer is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
The primary target of the Chloro(1,5-hexadiene)rhodium(I) dimer is certain prochiral alkenes . The compound acts as a chiral catalyst, facilitating the asymmetric hydrogenation of these targets .
Mode of Action
The this compound interacts with its targets by catalyzing their hydrogenation . This interaction results in the reduction of arenes and heterocyclic compounds .
Biochemical Pathways
The this compound affects the hydrogenation pathway . By catalyzing the hydrogenation of prochiral alkenes, it influences the downstream production of other metal ligands used in catalysis .
Result of Action
The molecular and cellular effects of the this compound’s action include the asymmetric hydrogenation of prochiral alkenes . This results in the production of chiral compounds, which have important applications in various fields, including pharmaceuticals and materials science .
Action Environment
The efficacy and stability of the this compound can be influenced by environmental factors such as temperature and the presence of other substances in the reaction mixture . For example, the compound is used in conjunction with CTAB or THS as a phase-transfer catalyst .
Propiedades
IUPAC Name |
hexa-1,5-diene;rhodium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHMEFNDAMNKW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC=C.C=CCCC=C.[Cl-].[Cl-].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2Rh2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32965-49-4 | |
| Record name | Rhodium, di-mu-chlorobis((1,2,5,6-eta)1,5-hexadiene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032965494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(1,5-hexadiene)rhodium(I) Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Chloro(1,5-hexadiene)rhodium(I) dimer an effective catalyst for the hydrogenation of aromatic compounds like tetralin?
A1: this compound demonstrates excellent catalytic activity in the hydrogenation of tetralin to cis- and trans-decalin in a biphasic system []. This effectiveness stems from several factors:
- High selectivity: The catalyst primarily targets the aromatic ring of tetralin, leading to the desired decalin isomers with minimal byproduct formation [].
- Mild reaction conditions: The hydrogenation proceeds efficiently under relatively mild conditions, such as dilute alkaline buffer, low surfactant concentration, and moderate temperatures and pressures [].
- Catalyst recyclability: The research demonstrates the catalyst's ability to be reused for at least eight cycles without significant loss of activity, highlighting its stability and potential for cost-effectiveness [].
- Compatibility with complex mixtures: The catalyst's effectiveness persists even in the presence of coal liquids, suggesting its potential application in complex industrial settings [].
Q2: How does the biphasic system contribute to the catalytic activity of this compound?
A2: The biphasic system, consisting of hexane and an aqueous buffer, plays a crucial role in the catalyst's performance:
- Enhanced catalyst separation: The immiscible nature of the organic (hexane) and aqueous phases allows for easy separation of the catalyst, which resides in the aqueous phase, from the reactants and products in the organic phase [].
- Control of reaction environment: The aqueous phase acts as a reservoir for the catalyst and allows for control over pH and surfactant concentration, which directly impact the reaction rate and selectivity [].
- Facilitated mass transfer: The interface between the two phases acts as a region for efficient mass transfer of reactants (hydrogen and tetralin) from the organic phase to the catalyst in the aqueous phase [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






